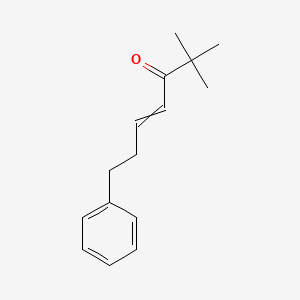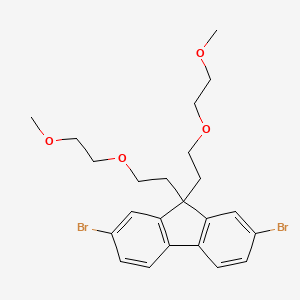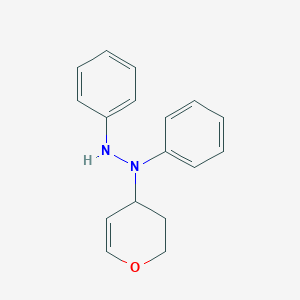![molecular formula C19H26OSi B12552019 2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol CAS No. 143590-68-5](/img/structure/B12552019.png)
2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a tert-butyl group, a dimethyl(phenyl)silyl group, and a methyl group attached to a phenol ring. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol typically involves the reaction of phenol with tert-butyl bromide and dimethyl(phenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or 2,6-lutidine, and a catalyst like dimethylaminopyridine (DMAP) or imidazole. The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols and silyl derivatives.
Applications De Recherche Scientifique
2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: In the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Potential use in drug development and as an antioxidant.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and participate in redox reactions, while the silyl group provides steric protection and enhances stability. These interactions influence various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butyl-4,6-dimethylphenol: Lacks the dimethyl(phenyl)silyl group, making it less stable and less versatile.
tert-Butyldiphenylsilyl: Used as a protecting group for alcohols but lacks the phenolic functionality.
2,4-Dimethyl-6-tert-butylphenol: Similar structure but different functional groups, leading to different chemical properties.
Uniqueness
2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol is unique due to the combination of the tert-butyl, dimethyl(phenyl)silyl, and methyl groups on the phenol ring. This unique structure imparts enhanced stability, reactivity, and versatility, making it valuable in various applications .
Propriétés
Numéro CAS |
143590-68-5 |
|---|---|
Formule moléculaire |
C19H26OSi |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
2-tert-butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol |
InChI |
InChI=1S/C19H26OSi/c1-14-12-16(19(2,3)4)18(20)17(13-14)21(5,6)15-10-8-7-9-11-15/h7-13,20H,1-6H3 |
Clé InChI |
KGFRRVHVWSZDKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)[Si](C)(C)C2=CC=CC=C2)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
![3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride](/img/structure/B12551950.png)
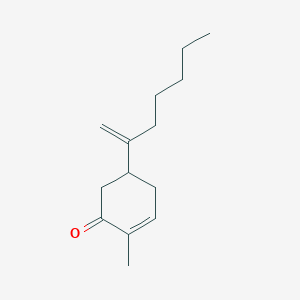

![N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea]](/img/structure/B12551970.png)
![Hexanamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12551972.png)

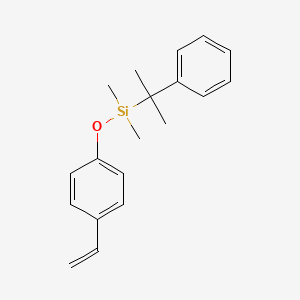
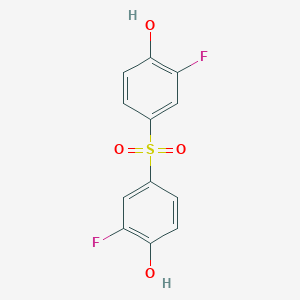
![(4-{(Butan-2-yl)[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B12552006.png)
![6-Phenyl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12552009.png)
